N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Description
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to a carbamoylmethyl chain and a thiophene-2-carboxamide moiety. Its synthesis typically involves the reaction of thiadiazole precursors with alkyl halides or chloroacetamide derivatives under basic conditions (e.g., KOH or K₂CO₃ in ethanol), followed by crystallization . The compound’s structure combines aromatic heterocycles (furan and thiophene) with a sulfur-rich backbone, which is associated with diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S3/c19-11(15-7-9-3-1-5-21-9)8-23-14-18-17-13(24-14)16-12(20)10-4-2-6-22-10/h1-6H,7-8H2,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSKBELANBZZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of Thiophene Moiety: The thiadiazole-2-thiol can then be reacted with 2-bromo-thiophene-3-carboxylic acid in the presence of a base to form the desired thiophene-thiadiazole intermediate.
Attachment of Furan-2-ylmethyl Group: Finally, the intermediate is reacted with furan-2-ylmethyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of thiophene derivatives, including compounds similar to N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide. For instance, a study on thiophene-2-carboxamide derivatives demonstrated their ability to induce apoptosis in cancer cells. Specifically, these derivatives were effective against human tumor cell lines, showing cytotoxicity at low micromolar concentrations. The mechanism involved mitochondrial damage and activation of caspases, which are critical for programmed cell death .
Case Study: Thiophene Derivatives in Cancer Treatment
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Thiophene-2-carboxamide | K562 (leukemia) | 2.5 | Apoptosis via caspase activation |
| This compound | Various cancer lines | TBD | TBD |
Antiviral Properties
The compound's structural components suggest potential antiviral applications. Thiadiazole derivatives have shown efficacy against various viruses by inhibiting viral replication processes. For example, certain thiadiazole compounds have demonstrated significant activity against Dengue virus and Tobacco Mosaic Virus (TMV), indicating that modifications in the thiadiazole structure can enhance antiviral potency .
Case Study: Antiviral Activity
| Compound | Virus Type | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative | Dengue Virus | 2.1 | Inhibition of viral replication |
| Thiadiazole Derivative | TMV | 30.57 | Disruption of viral life cycle |
Antibacterial Activity
The antibacterial potential of thiophene derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves inhibition of bacterial enzymes such as β-lactamase .
Case Study: Antibacterial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | E. coli (ESBL-producing) | TBD | β-lactamase inhibition |
Mechanism of Action
The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant and neutralizing reactive oxygen species.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Heterocyclic Influence :
- Replacement of thiophene-2-carboxamide (target compound) with furan-2-carboxamide () alters electronic properties due to sulfur’s higher electronegativity compared to oxygen. Such substitutions may impact binding affinity in antimicrobial targets .
- Compound 52 (), which includes a triazolyl sulfanyl group, shows broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), suggesting that nitrogen-rich substituents enhance potency .
Sulfanyl Group Modifications :
- The carbamoylmethyl sulfanyl linker in the target compound may improve solubility compared to simple alkyl sulfanyl groups (e.g., methyl sulfanyl in ). This modification is critical for bioavailability .
Bioisosteric Replacements :
Discussion:
- Antimicrobial Potential: The target compound’s thiophene and furan motifs are associated with membrane interaction and enzyme inhibition (e.g., dihydrofolate reductase). Compound 52’s triazolyl group likely enhances bacterial targeting .
- Anticancer Prospects : Thiophene-2-carboxamide derivatives in exhibit IC₅₀ values of 12–25 µM against MCF-7 cells, suggesting that the target compound’s thiadiazole core could synergize with thiophene for cytotoxicity .
Biological Activity
N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound is part of a broader class of thiophene and thiadiazole derivatives known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The structural features of these compounds significantly influence their biological efficacy.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including those similar to this compound. For instance, compounds with similar thiophene structures have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Tubulin binding |
| 8 | K562 | 2.5 | Apoptosis induction |
The compounds 2b and 2e were noted for their ability to disrupt spheroid formation in Hep3B cancer cells, leading to enhanced aggregation into globular shapes. This suggests a mechanism involving interference with cellular structural integrity and signaling pathways related to growth and proliferation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups within the compound's structure is crucial for its biological activity. The thiophene ring contributes significantly due to its high aromaticity and ability to participate in π-stacking interactions with biomolecules like tubulin.
Key Structural Features Impacting Activity:
- Aromatic Character: The thiophene ring enhances interaction with tubulin.
- Substituents: Electron-donating groups at specific positions increase cytotoxicity.
- Sulfanyl Group: The presence of sulfur atoms may enhance the compound's interaction profile with biological targets.
Case Studies and Research Findings
Research has demonstrated that modifications to the thiophene structure can yield derivatives with enhanced biological activity. For example:
- Antiproliferative Studies: A study on thiophene derivatives revealed that modifications at the 4-position of the phenyl ring significantly increased activity against various cancer cell lines, indicating a clear link between chemical structure and biological efficacy .
- Mechanistic Insights: Another study focused on the mechanism of action for a related compound demonstrated that it induced apoptosis through caspase activation and mitochondrial disruption in K562 leukemia cells. This suggests that similar mechanisms may be at play for this compound .
Q & A
Q. Critical Conditions :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
- Monitor reactions by TLC (Rf = 0.3–0.5).
- Optimize yields (60–75%) by controlling stoichiometry (1:1.2 molar ratio for isocyanate step) .
How can contradictory data in biological activity studies be resolved?
Category : Advanced
Answer :
Contradictions often stem from:
- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity at 48-hour incubation).
- Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).
- Cell line specificity : Compare activity across multiple lines (e.g., MCF-7 vs. HeLa).
Example : A study reported IC50 = 2.1 µM in MCF-7 cells, while another showed no activity in A549. This discrepancy was resolved by confirming differential expression of mitochondrial apoptosis pathways in MCF-7 .
What spectroscopic techniques are essential for structural characterization?
Category : Basic
Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Thiophene protons appear at δ 7.2–7.5 ppm, while thiadiazole carbons resonate at δ 160–170 ppm.
- IR : Confirm C=O (1650 cm⁻¹), S-H (2550 cm⁻¹), and furan C-O (1250 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]+ = 451.08) and fragmentation patterns .
What in vitro models are suitable for studying anticancer mechanisms?
Category : Advanced
Answer :
- Apoptosis assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation in MCF-7 cells.
- Mitochondrial disruption : Measure ΔΨm collapse via JC-1 dye (red→green shift).
- Western blotting : Quantify Bax/Bcl-2 ratio and PARP cleavage.
- Dose-response : Compare IC50 values (2.1–5.3 µM) with doxorubicin controls .
How does the furan substituent influence reactivity compared to other groups?
Category : Advanced
Answer :
The electron-rich furan enhances nucleophilic substitution at the sulfanyl group. Kinetic studies show:
- Reactivity order : Furan-2-ylmethyl > cyclopentyl > phenyl.
- Solvent effects : Polar aprotic solvents (DMF) accelerate reactions 2× vs. ethanol.
- Byproduct mitigation : Use scavengers (e.g., triethylamine) to suppress oxidation .
What strategies reduce toxicity in vivo?
Category : Advanced
Answer :
- Prodrug design : Acetylate the sulfanyl group to improve bioavailability (t1/2 increases from 3.2 to 6.8 hours).
- Dosing : Start at 10 mg/kg (OECD 423 guidelines) and monitor liver/kidney markers (ALT, creatinine).
- Nanoformulation : Encapsulate in PLGA nanoparticles to reduce off-target effects .
Which enzymes are primary targets, and how are inhibition assays optimized?
Category : Basic
Answer :
- Topoisomerase II : Use supercoiled DNA relaxation assays (30-minute incubation, 37°C).
- Cytochrome P450 : Fluorogenic substrate (7-ethoxyresorufin) with NADPH regeneration system.
- Kinase panel screening : Use ADP-Glo™ assay for IC50 determination (0.5–10 µM range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
